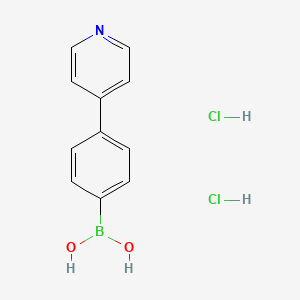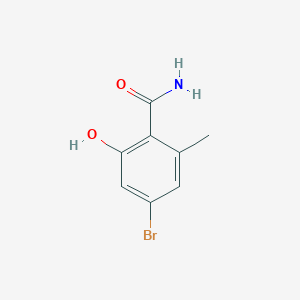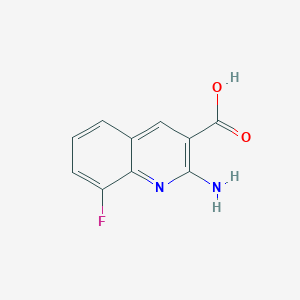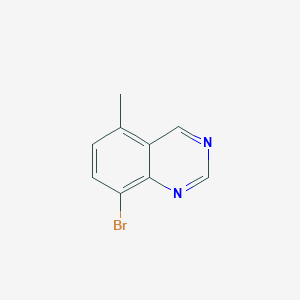
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride is a chiral primary amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrile group and two fluorine atoms on the benzene ring, making it a valuable building block for the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the catalytic asymmetric synthesis, which utilizes chiral catalysts to achieve high enantiomeric excess and yield . Another approach involves the use of engineered transaminase polypeptides, which can convert substrates like 3’-hydroxyacetophenone to the desired chiral amine with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often employs biocatalysts and engineered enzymes to achieve efficient and scalable synthesis. These methods are preferred due to their high selectivity, environmentally friendly nature, and cost-effectiveness .
化学反応の分析
Types of Reactions
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, primary amines, and oximes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
作用機序
The mechanism of action of (S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and leading to various biochemical effects. The presence of the nitrile and fluorine groups enhances its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
- (S)-3-(1-Aminoethyl)-6-fluoroquinolin-2(1H)-one hydrochloride
- (S)-3-(1-Aminoethyl)pyridin-2-amine hydrochloride
- (S)-3-(1-Aminoethyl)aniline hydrochloride
Uniqueness
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride is unique due to its specific substitution pattern on the benzene ring, which includes two fluorine atoms and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C9H9ClF2N2 |
|---|---|
分子量 |
218.63 g/mol |
IUPAC名 |
4-[(1S)-1-aminoethyl]-2,6-difluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H8F2N2.ClH/c1-5(13)6-2-8(10)7(4-12)9(11)3-6;/h2-3,5H,13H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
DSOFEXJZLQONPO-JEDNCBNOSA-N |
異性体SMILES |
C[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N.Cl |
正規SMILES |
CC(C1=CC(=C(C(=C1)F)C#N)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


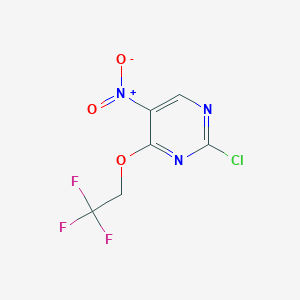
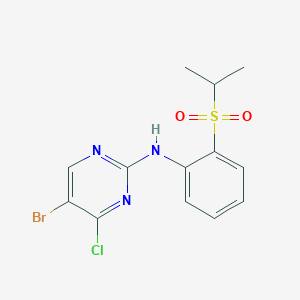
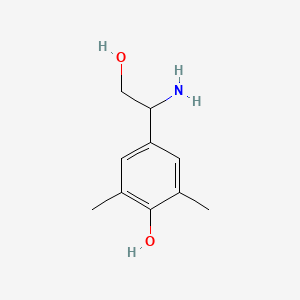
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)

![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
